molecular formula C11H16N2O B14009380 n,n-Diethyl-2-(pyridin-2-yl)acetamide CAS No. 6311-91-7

n,n-Diethyl-2-(pyridin-2-yl)acetamide

Cat. No.: B14009380
CAS No.: 6311-91-7
M. Wt: 192.26 g/mol
InChI Key: PJFKHEQNLJRZFG-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(pyridin-2-yl)acetamide: is an organic compound characterized by the presence of a pyridine ring attached to an acetamide group with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(pyridin-2-yl)acetamide typically involves the reaction of pyridine-2-carboxylic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diethyl-2-(pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

6311-91-7

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N,N-diethyl-2-pyridin-2-ylacetamide

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-10-7-5-6-8-12-10/h5-8H,3-4,9H2,1-2H3

InChI Key

PJFKHEQNLJRZFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=CC=CC=N1

Origin of Product

United States

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